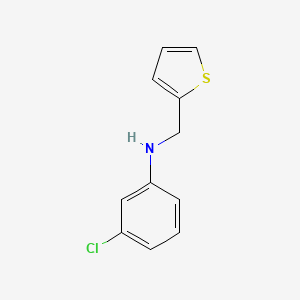

3-chloro-N-(thiophen-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(thiophen-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10ClNS . It has a molecular weight of 223.72 .

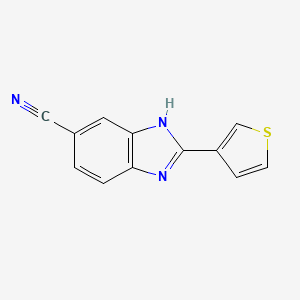

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an aniline group via a methylene bridge, with a chlorine atom attached to the aniline ring .Scientific Research Applications

Corrosion Inhibition

A study by Daoud et al. (2014) introduced a compound closely related to 3-chloro-N-(thiophen-2-ylmethyl)aniline, showcasing its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound demonstrated efficient inhibition properties, with efficiency increasing alongside concentration. Its adsorption on mild steel surfaces follows Langmuir’s isotherm, highlighting its potential in protective coatings to prevent metal corrosion (Daoud et al., 2014).

Synthesis and Characterization of Complexes

Belkhiria et al. (2018) synthesized cationic allylnickel(II) complexes using thienylimine ligands, derived from a similar base structure to this compound. These complexes, characterized by various spectroscopic techniques, offer insights into coordination chemistry and potential applications in catalysis and organic synthesis (Belkhiria et al., 2018).

Electroluminescence and Fluorescence Sensing

A novel class of emitting amorphous molecular materials, incorporating elements of the chemical structure of this compound, has been designed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence, stable amorphous glass formation, and are suitable for multicolor light emission, including white light. Their application extends to hosting emissive dopants in EL devices for color tuning and improved performance (Doi et al., 2003).

Molecular Sensing

Shree et al. (2019) developed chemosensors based on the structural framework of this compound for selective and sensitive detection of aluminum ions in aqueous solutions. These sensors demonstrate high selectivity and sensitivity, with potential applications in environmental monitoring and healthcare (Shree et al., 2019).

Synthesis and Antimicrobial Activities

Research by Yolal et al. (2012) involved synthesizing molecules akin to this compound, assessing their antimicrobial activities against Mycobacterium smegmatis. This study underscores the potential of such compounds in developing new antimicrobial agents (Yolal et al., 2012).

Safety and Hazards

The safety data sheet for 3-chloro-2-methylaniline, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name |

3-chloro-N-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHOVMGNDFUXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

methanone](/img/structure/B2724314.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)